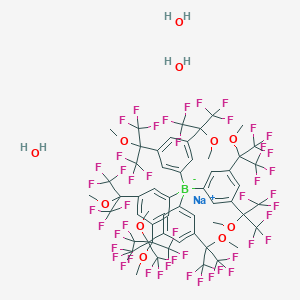

HFPB

Description

The exact mass of the compound Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]boranuide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYSIIBSDLWUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42BF48NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635624 | |

| Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1836.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120945-63-3 | |

| Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity and Targets of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, marketed under the brand name Imbruvica, is a pioneering, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a first-in-class covalent inhibitor, it has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][4][5] This guide provides a detailed overview of its mechanism of action, biological targets, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action and Primary Biological Target

Ibrutinib's primary mechanism of action is the potent and irreversible inhibition of Bruton's tyrosine kinase (BTK).[3][4] BTK is a non-receptor tyrosine kinase from the Tec kinase family, which plays an indispensable role in B-cell receptor (BCR) signaling.[1][6] This signaling pathway is crucial for the proliferation, differentiation, survival, and trafficking of B-lymphocytes.[1][2]

The inhibition is achieved through the formation of a covalent bond between the acrylamide group of ibrutinib and the cysteine residue at position 481 (Cys-481) within the ATP-binding site of the BTK enzyme.[2][4][6] This irreversible binding permanently inactivates the kinase.[6][7] By targeting BTK, ibrutinib effectively disrupts the downstream signaling cascade, which includes the phosphorylation of phospholipase Cγ2 (PLCγ2) and subsequent activation of pathways like NF-κB, thereby inhibiting the growth and survival of malignant B-cells.[1][3][5][8] This disruption also affects cell migration and adhesion, leading to the egress of cancerous cells from protective microenvironments like lymph nodes into the peripheral blood, where they are more susceptible to apoptosis.[1][4][9]

Signaling Pathway Interruption by Ibrutinib

The B-cell receptor signaling cascade is a cornerstone of B-cell function and is aberrantly active in many B-cell cancers. Ibrutinib's targeted inhibition of BTK is a critical chokepoint in this pathway.

Caption: Ibrutinib irreversibly inhibits BTK, blocking downstream signaling for B-cell survival.

Quantitative Data: Kinase Selectivity and Potency

Ibrutinib is a highly potent inhibitor of BTK with subnanomolar activity. However, it also exhibits activity against other kinases, particularly those with a homologous cysteine residue in the active site. This "off-target" activity can contribute to both therapeutic effects and adverse events.[1][10][11]

| Target Kinase | Assay Type | IC50 (nM) | Notes |

| BTK | Biochemical Kinase Assay | 0.5 | Primary target [1][12] |

| ITK | Biochemical Kinase Assay | 1-10 | Tec family kinase, T-cell signaling[1][5] |

| TEC | Biochemical Kinase Assay | <10 | Tec family kinase[1][13] |

| BLK | Biochemical Kinase Assay | <10 | Src family kinase[13] |

| EGFR | Biochemical Kinase Assay | <10 | Associated with rash/diarrhea side effects[10][13] |

| ErbB4 (HER4) | Biochemical Kinase Assay | 0.25-3.4 | EGFR family |

| JAK3 | Biochemical Kinase Assay | <10 | Janus kinase family[13] |

| BTK (Cellular) | Cellular Autophosphorylation | 11 | Activity within a cellular context[1] |

| PLCγ (Cellular) | Cellular Phosphorylation | 29 | Downstream target of BTK |

| ERK (Cellular) | Cellular Phosphorylation | 13 | Downstream signaling molecule |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary based on specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are outlines for key experiments used to characterize ibrutinib.

This assay quantifies the direct inhibitory effect of a compound on the purified kinase enzyme.

Objective: To determine the concentration of ibrutinib required to inhibit 50% of BTK enzymatic activity.

Methodology:

-

Reagents & Materials: Recombinant full-length human BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), ATP (radiolabeled [γ-³³P]-ATP or for use with ADP-detecting systems), kinase assay buffer, ibrutinib serial dilutions, and microplates.[14][15][16]

-

Procedure: a. A solution of recombinant BTK enzyme is prepared in kinase assay buffer. b. Serial dilutions of ibrutinib (or vehicle control, e.g., DMSO) are pre-incubated with the BTK enzyme for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation. c. The kinase reaction is initiated by adding a mix of the peptide substrate and ATP.[14] d. The reaction is allowed to proceed for a set time (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C).[14] e. The reaction is terminated. f. The amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[15]

-

Data Analysis: The percentage of inhibition is calculated for each ibrutinib concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve to a suitable nonlinear regression model.[11]

This pharmacodynamic assay measures the extent to which ibrutinib is bound to its target within cells, providing a direct measure of target engagement.

Objective: To quantify the percentage of BTK molecules in a cell population that are covalently bound by ibrutinib.

Methodology:

-

Reagents & Materials: Peripheral blood mononuclear cells (PBMCs) from treated patients or cell lines treated ex vivo, lysis buffer, a biotinylated affinity probe that also binds to the BTK active site, and detection reagents (e.g., TR-FRET or ELISA-based systems).[17]

-

Procedure: a. Isolate PBMCs or harvest cultured cells that have been treated with ibrutinib. b. Lyse the cells to release intracellular proteins.[17] c. The cell lysate is incubated with a saturating concentration of the biotinylated BTK probe. This probe will bind only to the BTK molecules that are not already occupied by ibrutinib. d. The amount of probe-bound BTK is then quantified using a detection system. For example, in a TR-FRET assay, donor and acceptor fluorophore-labeled antibodies that bind to BTK and the probe, respectively, are used.[17]

-

Data Analysis: The signal from treated samples is compared to that of untreated controls (representing 100% free BTK) and a background control (representing 100% occupancy). The percentage of BTK occupancy is calculated based on the reduction in signal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a target kinase.

Caption: Workflow for an in vitro kinase inhibition (IC50) assay.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ibrutinib - Wikipedia [en.wikipedia.org]

- 5. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of Oseltamivir: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza.[1] It functions as a potent and selective inhibitor of the neuraminidase (NA) enzyme, a glycoprotein crucial for the release of newly formed influenza virions from infected host cells.[2][3] Oseltamivir is a prodrug, oseltamivir phosphate, which is metabolized in the liver to its active form, oseltamivir carboxylate.[4][5] This active metabolite mimics the natural substrate of neuraminidase, sialic acid, and binds to the enzyme's active site, preventing the cleavage of sialic acid residues and halting viral propagation.[5][6]

The emergence of oseltamivir-resistant influenza strains, often due to mutations in the neuraminidase enzyme, necessitates continuous research and development of new antiviral agents.[7] In silico modeling and docking studies are indispensable tools in this endeavor, providing a molecular-level understanding of drug-target interactions, predicting the impact of mutations on drug efficacy, and guiding the design of novel inhibitors.[2][8] This guide provides a technical overview of the core computational methodologies used to study oseltamivir and its interaction with influenza neuraminidase.

Molecular Docking Studies of Oseltamivir

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., oseltamivir carboxylate) when bound to a receptor (e.g., neuraminidase) to form a stable complex.[9] These studies are crucial for understanding the binding mode and affinity of oseltamivir to both wild-type and mutant neuraminidase.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for oseltamivir involves the following steps:

-

Protein Preparation:

-

The three-dimensional crystal structure of influenza neuraminidase is obtained from a protein database like the Protein Data Bank (PDB). For example, PDB ID: 2HU4 for wild-type and 3CL0 for a mutant NA.[10]

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like GROMOS43a1.[10]

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of oseltamivir carboxylate is generated using chemical drawing software like ChemDraw and energy minimized.[11]

-

Partial charges and rotatable bonds are defined for the ligand.

-

-

Docking Simulation:

-

A docking program such as AutoDock, GOLD, or Glide is used to perform the simulation.[11][12]

-

A grid box is defined around the active site of the neuraminidase to specify the search space for the ligand.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose.[11][13]

-

-

Analysis of Results:

-

The docking results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy or the highest docking score.[13]

-

The interactions between oseltamivir and the amino acid residues in the neuraminidase active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[14]

-

Data Presentation: Docking Results

The quantitative output of docking studies is typically summarized in tables for easy comparison.

| Target Neuraminidase | Ligand | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| H1N1 Neuraminidase (Wild-Type) | Oseltamivir Carboxylate | -7.06 | R118, E276, R292 | [13] |

| H1N1 Neuraminidase (Analog 1) | Benzoic acid inhibitor 11 | -10.70 | Not specified | [13] |

| H7N9 Neuraminidase (Wild-Type) | Oseltamivir Carboxylate | -8.5 | R118, D151, R292, Y406 | [15] |

| H7N9 Neuraminidase (R294K Mutant) | Oseltamivir Carboxylate | -6.2 | R118, D151, K294, Y406 | [15] |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the oseltamivir-neuraminidase complex over time, offering a more realistic representation of the biological system than static docking poses.[16] MD simulations can be used to assess the stability of the complex, analyze conformational changes, and calculate binding free energies.[17]

Experimental Protocol: Molecular Dynamics Simulation

A common protocol for MD simulations of the oseltamivir-neuraminidase complex is as follows:

-

System Setup:

-

The initial coordinates for the simulation are taken from the best-ranked pose obtained from molecular docking.[10]

-

The complex is placed in a periodic box of water molecules (e.g., SPC water model) to simulate a physiological environment.[10]

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.[10]

-

The system is subjected to energy minimization to remove bad contacts.

-

-

Equilibration:

-

The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).[18] This allows the solvent molecules to relax around the protein-ligand complex.

-

-

Production Run:

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the stability of key interactions.

-

Binding Free Energy Calculation: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding affinity.[19]

-

-

Data Presentation: Molecular Dynamics Results

Key quantitative data from MD simulations are often presented in tabular format.

| System | Average RMSD (Å) | Key Stable Hydrogen Bonds | Calculated Binding Free Energy (kcal/mol) | Reference |

| Wild-Type NA - Oseltamivir | 1.5 ± 0.2 | R118, E276, R292 | -35.6 ± 2.1 | [18][19] |

| H274Y Mutant NA - Oseltamivir | 2.1 ± 0.3 | R118, R292 (weakened) | -28.4 ± 1.8 | [18][19] |

| G147R/H274Y Mutant NA - Oseltamivir | 2.5 ± 0.4 | R118 (disrupted) | -21.7 ± 2.5 | [18] |

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes in drug discovery and molecular interactions.

Caption: A generalized workflow for in silico drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 6. Oseltamivir - Wikipedia [en.wikipedia.org]

- 7. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 8. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Virtual screening for oseltamivir-resistant a (H5N1) influenza neuraminidase from traditional Chinese medicine database: a combined molecular docking with molecular dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. In Silico Studies Reveal Peramivir and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implications of protein conformations to modifying novel inhibitor Oseltamivir for 2009 H1N1 influenza A virus by simulation and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking of Potential Inhibitors for Influenza H7N9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular dynamics simulation of oseltamivir resistance in neuraminidase of avian influenza H5N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Dynamics Simulations Suggest that Electrostatic Funnel Directs Binding of Tamiflu to Influenza N1 Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular dynamics study on the effect of the N1 neuraminidase double mutant G147R/H274Y on oseltamivir sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutation-induced loop opening and energetics for binding of tamiflu to influenza N8 neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986278: A Comprehensive Technical Review of a Novel LPA1 Antagonist for Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986278 is an investigational, orally administered, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] It is being developed by Bristol Myers Squibb as a potential first-in-class antifibrotic treatment for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[1][2] This document provides an in-depth technical guide to the existing literature on BMS-986278, summarizing its mechanism of action, preclinical data, and clinical trial findings.

Mechanism of Action

Lysophosphatidic acid (LPA) is a bioactive signaling lipid that has been implicated in the pathogenesis of fibrotic diseases, including pulmonary fibrosis.[3][4] LPA exerts its effects through a family of G protein-coupled receptors, and signaling via the LPA1 receptor is considered fundamental to the fibrotic process.[5][6] This signaling pathway is believed to promote fibroblast recruitment and resistance to apoptosis, while impeding epithelial regeneration.[5]

BMS-986278 is a potent and complete antagonist of LPA action at the LPA1 receptor.[3][4] It effectively inhibits LPA1-mediated signaling through multiple G-protein pathways, including Gi, Gq, and G12, as well as the β-arrestin pathway.[3][4] By blocking these pathways, BMS-986278 is hypothesized to interrupt the downstream profibrotic effects of LPA.

Preclinical Data

Pharmacodynamics

In preclinical studies, BMS-986278 demonstrated potent antifibrotic activity. In a chronic rodent bleomycin model of lung fibrosis, administration of BMS-986278 led to a decrease in the picrosirius red staining area of the lung, indicating a reduction in collagen deposition.[3][4] Furthermore, BMS-986278 was shown to inhibit LPA-stimulated histamine release in mice, a functional in vivo measure of LPA1 antagonism.[3][4]

Pharmacokinetics

BMS-986278 exhibits excellent pharmacokinetic properties in preclinical species, including high oral bioavailability.[3][4] A key feature of BMS-986278 is its improved safety profile compared to its predecessor, BMS-986020.[7] BMS-986278 has negligible activity at bile acid and other clinically relevant drug transporters, such as the bile salt export pump (BSEP) and multidrug resistance protein 3 (MDR3), which is believed to mitigate the risk of hepatobiliary toxicity observed with the first-generation compound.[3][7]

| Parameter | Mouse | Rat | Monkey |

| Oral Bioavailability (%) | 70 | 100 | 79 |

| Clearance (mL/min/kg) | 37 | 15 | 2 |

| BSEP IC50 (µM) | >100 | >100 | >100 |

| MDR3 IC50 (µM) | >100 | >100 | >100 |

Clinical Development

Phase 1 Studies

In a Phase 1, double-blind, placebo-controlled, randomized study in healthy adult participants, BMS-986278 was generally well-tolerated.[8] The pharmacokinetics were dose-proportional with a half-life of approximately 10 hours.[8] The most common adverse event reported was headache.[8]

Phase 2 Clinical Trial (NCT04308681)

A Phase 2 randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of BMS-986278 in patients with IPF and a separate cohort with PPF.[5][6] Patients were randomized to receive 30 mg or 60 mg of BMS-986278, or placebo, administered orally twice daily for 26 weeks.[5][6] The primary endpoint for the IPF cohort was the rate of change in percent predicted forced vital capacity (ppFVC).[5][6]

The study demonstrated that twice-daily administration of 60 mg of BMS-986278 over 26 weeks significantly reduced the rate of decline in ppFVC compared to placebo in patients with IPF.[1] Specifically, a 62% relative reduction in the rate of decline in ppFVC was observed.[1] Similar positive results were seen in the PPF cohort, with a 69% relative reduction in the rate of decline in ppFVC with the 60 mg dose.[9] The 30 mg dose was not found to be effective.[2] BMS-986278 was well-tolerated, with rates of adverse events and treatment discontinuation comparable to placebo.[1][2]

| Parameter | Placebo | BMS-986278 (30 mg BID) | BMS-986278 (60 mg BID) |

| Rate of Change in ppFVC (IPF) | - | - | 62% relative reduction vs. placebo |

| Rate of Change in ppFVC (PPF) | - | - | 69% relative reduction vs. placebo |

| Adverse Events (IPF) | 80% | 76% | 74% |

| Serious Adverse Events (IPF) | 17% | 11% | 11% |

Biomarker Analysis

An analysis of biomarkers from the Phase 2 trial showed that treatment with 60 mg of BMS-986278 led to significant improvements in markers of epithelial injury and fibrosis in patients with IPF.[10] In the PPF cohort, the 60 mg dose significantly decreased a marker of the TGF-β pathway and multiple inflammatory markers.[10] These biomarker changes are consistent with the effective antagonism of the LPA1 pathway.[10]

Experimental Protocols

Rodent Bleomycin-Induced Pulmonary Fibrosis Model

A common preclinical model to evaluate the antifibrotic potential of drug candidates is the bleomycin-induced lung fibrosis model in rodents.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (dose ranges from 1.5 to 3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Drug Administration: BMS-986278 or vehicle is administered orally, typically once or twice daily, starting from a specified day post-bleomycin instillation and continuing for a defined period (e.g., 14 or 21 days).

-

Efficacy Assessment:

-

Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or picrosirius red to assess collagen deposition and the extent of fibrosis. A semi-quantitative scoring system (e.g., Ashcroft score) may be used to grade the severity of fibrosis.

-

Biochemical Analysis: Lung tissue can be homogenized to measure the hydroxyproline content, a quantitative marker of collagen.

-

Gene Expression Analysis: RNA can be extracted from lung tissue to analyze the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by quantitative real-time PCR.

-

In Vitro LPA1 Signaling Assays

To determine the in vitro potency and mechanism of action of BMS-986278, various cell-based assays are employed.

-

Cell Lines:

-

Cells heterologously expressing human LPA1 (e.g., CHO or HEK293 cells).

-

Primary human lung fibroblasts, which endogenously express LPA1.

-

-

Signaling Pathway Readouts:

-

Gi Signaling: Measurement of changes in intracellular cyclic AMP (cAMP) levels. LPA1 activation of Gi leads to a decrease in forskolin-stimulated cAMP.

-

Gq Signaling: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). LPA1 activation of Gq results in an increase in intracellular calcium.

-

G12/13 Signaling: Measurement of RhoA activation, often through a RhoA-GTP pulldown assay or a serum response element (SRE) reporter gene assay.

-

β-Arrestin Recruitment: Measurement of the interaction between LPA1 and β-arrestin using techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

-

Experimental Procedure:

-

Cells are pre-incubated with varying concentrations of BMS-986278 or vehicle.

-

Cells are then stimulated with a fixed concentration of LPA.

-

The respective signaling readout is measured using a plate reader or other appropriate instrumentation.

-

The IC50 value for BMS-986278 is calculated from the concentration-response curve.

-

Future Directions

The positive results from the Phase 2 clinical trial have supported the progression of BMS-986278 into a global Phase 3 clinical trial program.[2] These ongoing and future studies will further elucidate the efficacy and safety profile of BMS-986278 in a larger patient population and over a longer treatment duration, with the potential to establish it as a new standard of care for patients with IPF and PPF.

References

- 1. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]

- 2. BMS’s LPA1 antagonist to enter Phase III IPF trial [clinicaltrialsarena.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]

- 10. publications.ersnet.org [publications.ersnet.org]

Potential Therapeutic Applications of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally discovered as an antifungal agent, has emerged as a molecule of significant interest with a broad spectrum of therapeutic applications.[1][2][3] Initially recognized for its potent immunosuppressive properties, rapamycin is now being extensively investigated for its anti-cancer and potential anti-aging effects.[1][2][4] This technical guide provides a comprehensive overview of the potential therapeutic applications of rapamycin, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

Rapamycin, also known as Sirolimus, was first isolated from the bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui).[3] Its primary clinical use has been in preventing organ transplant rejection due to its potent immunosuppressive effects.[2][5] The discovery of its molecular target, the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase, has opened up new avenues for its therapeutic exploration.[6][7] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in various diseases, including cancer and age-related disorders.[6][7][8] This guide will delve into the multifaceted therapeutic potential of rapamycin, supported by quantitative data and detailed methodologies.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR protein kinase, specifically the mTOR Complex 1 (mTORC1).[7][8] It achieves this by forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12), which then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, leading to the allosteric inhibition of mTORC1.[6]

mTORC1 is a master regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[7][8] Key upstream regulators of mTORC1 include the PI3K/AKT pathway, which is activated by growth factors like insulin and IGF-1.[8][9] Amino acids also signal to mTORC1, promoting its localization to the lysosomal surface where it is activated by the small GTPase Rheb.[6][7]

Upon activation, mTORC1 phosphorylates several downstream effectors to promote anabolic processes and inhibit catabolism. The two most well-characterized substrates of mTORC1 are S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), both of which are crucial for protein synthesis.[8] By inhibiting mTORC1, rapamycin effectively reduces protein synthesis, leading to cell cycle arrest and inhibition of cell proliferation.[10] mTORC1 also negatively regulates autophagy, a cellular recycling process; therefore, rapamycin treatment can induce autophagy.[11]

In contrast, mTOR Complex 2 (mTORC2), which is generally insensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.[8][12]

Signaling Pathway Diagram

Therapeutic Applications

Immunosuppression

Rapamycin is widely used as an immunosuppressant to prevent organ transplant rejection, particularly in kidney transplant recipients.[5] It inhibits T-cell proliferation by blocking the response to interleukin-2 (IL-2).[3] A retrospective single-center analysis comparing mTOR inhibitor-based regimens with calcineurin inhibitor (CNI)-based regimens in kidney transplant recipients showed that while long-term patient and graft survival rates were similar, the tolerability and efficacy of mTORi treatment were inferior to CNI-based immunosuppression, with more frequent donor-specific HLA antibody formation and rejection in the mTORi groups.[13]

Table 1: Long-Term Outcomes of Immunosuppressive Regimens in Kidney Transplant Recipients

| Outcome | CNI-based (n=384) | CNI-free mTORi-based (n=81) | CNI + mTORi (n=76) |

| Deviation from Regimen | Less Frequent | More Frequent & Earlier | More Frequent & Earlier |

| Patient Survival | No Significant Difference | No Significant Difference | No Significant Difference |

| Graft Survival | No Significant Difference | No Significant Difference | No Significant Difference |

| Donor-Specific HLA Antibody Formation | Less Common | More Common | More Common |

| Biopsy-Proven Acute Rejection (BPAR) | Less Common | More Common | More Common |

| Source: Adapted from a retrospective single-center analysis of randomized controlled trials.[13] |

Cancer Therapy

The central role of the mTOR pathway in cell growth and proliferation makes it a compelling target for cancer therapy.[2] Rapamycin and its analogs (rapalogs) have shown anti-proliferative effects in a variety of cancer cell lines and preclinical models.[1][10] They have been investigated as single agents and in combination with other therapies for various cancers, including renal cell carcinoma, neuroendocrine tumors, and certain lymphomas.[2]

In a study on an orthotopic model of human hepatocellular carcinoma, rapamycin alone significantly suppressed metastatic tumor growth compared to the control group.[14] The combination of rapamycin and sorafenib showed an even greater inhibition of primary tumor growth and lung metastases.[14]

Table 2: Anti-Tumor Effects of Rapamycin in a Hepatocellular Carcinoma Model

| Treatment Group | Inhibition of Tumor Cell Proliferation | Serum VEGF Levels (pg/mL) |

| Control | - | 162.4 ± 63.1 |

| Rapamycin | ~25.1% | 68.8 ± 28.1 |

| Sorafenib | ~19.0% | 87.8 ± 21.9 |

| Rapamycin + Sorafenib | Significant Inhibition | 39.9 ± 14.5 |

| Source: Adapted from a study on an orthotopic model of human hepatocellular carcinoma.[14] |

The sensitivity of cancer cell lines to rapamycin can vary significantly. Some cell lines exhibit IC50 values of less than 1 nM, while others require concentrations around 100 nM or even higher for the inhibition of S6K1 phosphorylation.[10] For example, in breast cancer cells, MCF-7 cells show growth inhibition at 20 nM rapamycin, whereas MDA-MB-231 cells require 20 µM.[10]

Table 3: IC50 Values of Rapamycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Rapamycin IC50 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1061 µM |

| Ca9-22 | Oral Squamous Cell Carcinoma | ~15 µM |

| Source: Adapted from studies on triple-negative breast cancer and oral cancer cell lines.[11][15] |

Anti-Aging

The inhibition of the mTOR pathway by rapamycin has been shown to extend lifespan in various model organisms, including yeast, worms, flies, and mice.[4] This has led to significant interest in its potential as a geroprotective agent in humans.[16] The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) trial, a one-year human study, investigated the effects of low-dose rapamycin on healthspan metrics in aging adults.[17][18][19][20]

The PEARL trial, a 48-week double-blind, randomized, placebo-controlled study, enrolled participants aged 50-85 who received either a placebo, 5 mg, or 10 mg of compounded rapamycin once weekly.[18][20] While the study did not find significant differences in serious adverse events between the groups, it did reveal dose-dependent and sex-specific improvements in several healthspan metrics.[18][20]

Table 4: Key Findings from the PEARL Anti-Aging Trial (48 Weeks)

| Outcome | Placebo | 5 mg Rapamycin/week | 10 mg Rapamycin/week |

| Lean Tissue Mass (Females) | No Significant Change | No Significant Change | Significant Increase |

| Bone Mineral Content (Males) | No Significant Change | No Significant Change | Significant Increase |

| Pain (WOMAC Score - Females) | No Significant Change | No Significant Change | Significant Reduction |

| Social Functioning (SF-36 - Females) | No Significant Change | No Significant Change | Significant Improvement |

| Overall Quality of Life (SF-36 - Females) | No Significant Change | No Significant Change | Significant Improvement |

| Emotional Well-being (Both Sexes) | Improved | Improved | No Significant Change |

| General Health (Both Sexes) | No Significant Change | Improved | No Significant Change |

| Source: Adapted from the PEARL trial results.[17][18][19][20] |

It is important to note that the compounded rapamycin used in the PEARL trial was found to have approximately 3.5 times lower bioavailability than commercially available formulations.[17]

Pharmacokinetics

The pharmacokinetic profile of rapamycin is characterized by rapid absorption and a long elimination half-life.[21] It is extensively metabolized by CYP3A4 and is a substrate for the P-glycoprotein transporter.[4][5] Rapamycin exhibits high partitioning into red blood cells, resulting in whole blood concentrations being significantly higher than plasma concentrations.[21]

Table 5: Pharmacokinetic Parameters of Single Oral Doses of Sirolimus (Rapamycin) in Healthy Male Volunteers

| Parameter | Value (Mean ± SD) |

| Time to Maximum Concentration (tmax) | 1.3 ± 0.5 hours |

| Elimination Half-life (t1/2) | 60 ± 10 hours |

| Whole Blood to Plasma Concentration Ratio | 142 ± 39 |

| Source: Adapted from a study in healthy male volunteers after a single 40 mg oral dose.[21] |

A study on the bioavailability of low-dose rapamycin for longevity purposes found that commercially available formulations have a higher bioavailability than compounded versions.[22] The study also suggested that blood rapamycin levels may peak approximately two days after dosing.[22]

Experimental Protocols

Western Blot Analysis of mTOR Pathway Activation

Western blotting is a fundamental technique to assess the activity of the mTOR pathway by measuring the phosphorylation status of its downstream effectors, such as S6K1 and 4E-BP1.[12][23]

Experimental Workflow

Methodology

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of rapamycin (e.g., 0-100 nM) for a specified duration. Include a vehicle control (e.g., DMSO). To stimulate the pathway, cells can be treated with a growth factor (e.g., insulin or serum) for a short period before lysis.[23]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.[23] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[23]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of rapamycin concentrations for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of rapamycin that inhibits cell growth by 50%) can be determined from the dose-response curve.

Autophagy Assay (LC3-II Detection)

Rapamycin induces autophagy by inhibiting mTORC1. The conversion of LC3-I to LC3-II is a hallmark of autophagy, and the amount of LC3-II is correlated with the number of autophagosomes. This can be assessed by Western blotting.

Methodology

-

Cell Treatment and Lysis: Treat cells with rapamycin as described for the Western blot protocol. A positive control for autophagy induction (e.g., starvation) can be included.

-

Western Blotting: Perform Western blotting as described previously, using a primary antibody that detects both LC3-I and LC3-II.

-

Data Analysis: The primary readout is the ratio of LC3-II to LC3-I or the amount of LC3-II normalized to a loading control. An increase in this ratio indicates the induction of autophagy.[23]

Conclusion

Rapamycin is a remarkable compound with a well-defined mechanism of action that has led to its successful clinical use in immunosuppression and its promising potential in cancer therapy and as a geroprotective agent. The extensive body of research on rapamycin and the mTOR pathway provides a solid foundation for further investigation into its therapeutic applications. This technical guide has summarized key quantitative data and provided detailed experimental protocols to facilitate ongoing research and development efforts in this exciting field. As our understanding of the nuances of mTOR signaling and the long-term effects of rapamycin continues to evolve, so too will the opportunities to harness its therapeutic potential for a range of human diseases.

References

- 1. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Long-Term Outcome after Early Mammalian Target of Rapamycin Inhibitor-Based Immunosuppression in Kidney Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]

- 17. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]

- 18. Low-Dose Rapamycin Improves Muscle Mass and Well-Being in Aging Adults | Aging [aging-us.com]

- 19. lifespan.io [lifespan.io]

- 20. medrxiv.org [medrxiv.org]

- 21. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Methodological & Application

[Compound Name] experimental protocol for cell culture

Application Notes: Rapamycin for Cell Culture

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions by forming a complex with the intracellular protein FKBP12.[2][3][4] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, allosterically inhibiting its kinase activity, particularly that of the mTOR Complex 1 (mTORC1).[1][2]

Due to its central role in cellular signaling, rapamycin is extensively used in cell culture experiments to study fundamental cellular processes, including protein synthesis, cell cycle progression, and autophagy.[2] Its ability to induce autophagy and arrest the cell cycle in the G1 phase makes it a valuable tool in cancer research and studies on aging.[5]

Quantitative Data Summary

The effective concentration of rapamycin can vary significantly between cell lines.[6] A dose-response experiment is crucial to determine the optimal concentration for a specific cell type and experimental goal.

Table 1: Recommended Starting Concentrations & IC50 Values for Rapamycin in Various Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Treatment Duration | Reference Notes |

| MCF-7 | Breast Cancer | ~20 nM | 72 hours | High sensitivity to rapamycin.[6] |

| MDA-MB-231 | Breast Cancer | ~7.4 µM | 72 hours | Lower sensitivity compared to MCF-7.[6][7] |

| Y79 | Retinoblastoma | ~136 nM | 72 hours | Inhibits cell proliferation in a dose-dependent manner.[8] |

| Ca9-22 | Oral Cancer | ~15 µM | 24 hours | Inhibited proliferation in a dose-dependent manner.[9] |

| J82, T24, RT4 | Urothelial Carcinoma | Significant inhibition at 1 nM | 48 hours | Dose-dependent reduction in proliferation.[10] |

| UMUC3 | Urothelial Carcinoma | Significant inhibition at 10 nM | 48 hours | Dose-dependent reduction in proliferation.[10] |

| HuH7, HepG2 | Hepatoma | IC50 > 1000 µg/mL | Not Specified | Value for Cetuximab; Rapamycin co-treatment significantly enhanced cytotoxicity.[11] |

Note: IC50 values are highly dependent on the assay conditions (e.g., cell density, serum concentration, treatment duration) and should be determined empirically.

Key Signaling Pathway

Rapamycin primarily targets mTORC1, which is a master regulator of cell growth and metabolism. Inhibition of mTORC1 by the Rapamycin-FKBP12 complex disrupts the phosphorylation of key downstream effectors, leading to reduced protein synthesis and induction of autophagy.

Caption: Rapamycin inhibits mTORC1, blocking downstream signaling to protein synthesis and promoting autophagy.

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Complete cell culture medium

Procedure:

-

Stock Solution Preparation (10 mM): a. Aseptically weigh 9.14 mg of rapamycin powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution. d. Dispense the 10 mM stock solution into single-use aliquots. e. Store aliquots at -20°C or -80°C for up to 3 months to maintain potency.[5] Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration. c. Example: To prepare 10 mL of medium with a final concentration of 100 nM rapamycin, add 1 µL of the 10 mM stock solution to 10 mL of medium (1:100,000 dilution). d. Mix the medium thoroughly by gentle inversion before adding it to the cells. e. Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest rapamycin concentration condition.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of rapamycin on cell metabolic activity, which is an indicator of cell viability and proliferation.[12]

Caption: Workflow for assessing cell viability after Rapamycin treatment using the MTT assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium. Remove the old medium and add 100 µL of the diluted rapamycin solutions to the appropriate wells. Include vehicle control wells.[13]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][14]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against rapamycin concentration to determine the IC50 value.

Protocol 3: Western Blot for mTOR Pathway Inhibition and Autophagy Induction

This protocol assesses the phosphorylation status of mTORC1 downstream targets (p-p70S6K, p-4E-BP1) and key autophagy markers (LC3-I/II, p62).[16][17]

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Treat cells with the desired concentrations of rapamycin for a specified time (e.g., 2 to 24 hours).[18][19] c. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13] d. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13] b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

- Phospho-p70 S6 Kinase (Thr389)[16]

- Total p70 S6 Kinase[16]

- Phospho-4E-BP1 (Thr37/46)[16]

- Total 4E-BP1[16]

- LC3B (to detect LC3-I and lipidated LC3-II)[16][20]

- p62/SQSTM1[17][20]

- A loading control (e.g., β-actin or GAPDH)[16] c. Wash the membrane three times with TBST.[13] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] e. Wash the membrane again three times with TBST.

-

Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] b. Analyze the results. A decrease in the ratio of phosphorylated to total p70S6K and 4E-BP1 indicates mTORC1 inhibition. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.[16][17][20]

References

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 10. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Paclitaxel Solution Preparation and Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a potent anti-mitotic agent belonging to the taxane family of compounds. It is widely used in cancer research and as a chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer. Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule structure and prevents depolymerization.[1][2][3] This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1][4] Given its critical role in research and clinical settings, proper preparation and handling of Paclitaxel solutions are paramount to ensure experimental reproducibility and therapeutic efficacy. These application notes provide detailed protocols for the preparation of Paclitaxel solutions and a comprehensive overview of their stability under various conditions.

Paclitaxel Solution Preparation

The following protocols outline the steps for preparing both concentrated stock solutions and ready-to-use diluted solutions of Paclitaxel.

2.1. Materials

-

Paclitaxel powder (>99.5% purity)[5]

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol (EtOH), 200 proof

-

0.9% Sodium Chloride Injection, USP

-

5% Dextrose Injection, USP

-

Sterile, polypropylene or glass vials

-

Sterile, polyethylene-lined administration sets

-

0.22 µm in-line filter[6]

2.2. Protocol for Stock Solution Preparation (10 mM)

-

Pre-warming: Allow the Paclitaxel powder vial to equilibrate to room temperature before opening.

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 8.54 mg of Paclitaxel (Molecular Weight: 853.9 g/mol ) in 1 mL of DMSO.

-

Solubilization: Vortex the solution gently until the powder is completely dissolved. The resulting solution should be clear. Paclitaxel is also soluble in ethanol.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store at -20°C, protected from light. Once in solution, it is recommended to use within 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles.[5]

2.3. Protocol for Diluted Solution Preparation (for in vitro/in vivo studies)

-

Diluent Selection: Choose the appropriate diluent based on the experimental requirements. Common diluents include 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[6][7][8]

-

Dilution: Aseptically dilute the Paclitaxel stock solution to the final desired concentration, typically between 0.3 and 1.2 mg/mL.[6][7][8]

-

Container and Administration Sets: It is recommended to use non-PVC containers (e.g., glass, polypropylene) and polyethylene-lined administration sets to minimize leaching of plasticizers like DEHP.[8]

-

Visual Inspection: Visually inspect the diluted solution for any particulate matter or discoloration before use. A slight haziness may be observed due to the formulation vehicle.[6]

Paclitaxel Solution Stability

The stability of Paclitaxel solutions is influenced by several factors, including solvent, concentration, temperature, and storage container.

3.1. Summary of Quantitative Stability Data

The following table summarizes the stability of Paclitaxel solutions under different conditions. Precipitation is often the limiting factor for stability.[9][10]

| Concentration | Diluent | Container | Storage Temperature | Stability Duration | Reference |

| 0.3 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8°C | 13 days | [9][10] |

| 0.3 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8°C | 16 days | [9][10] |

| 0.3 mg/mL | 0.9% Sodium Chloride | Glass | 2-8°C | 13 days | [9][10] |

| 0.3 mg/mL | 5% Dextrose | Polyolefin | 2-8°C | 13 days | [9][10] |

| 0.3 mg/mL | 5% Dextrose | Low-density polyethylene | 2-8°C | 18 days | [9][10] |

| 0.3 mg/mL | 5% Dextrose | Glass | 2-8°C | 20 days | [9][10] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8°C | 9 days | [9][10] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8°C | 12 days | [9][10] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Glass | 2-8°C | 8 days | [9][10] |

| 1.2 mg/mL | 5% Dextrose | Polyolefin | 2-8°C | 10 days | [9][10] |

| 1.2 mg/mL | 5% Dextrose | Low-density polyethylene | 2-8°C | 12 days | [9][10] |

| 1.2 mg/mL | 5% Dextrose | Glass | 2-8°C | 10 days | [9][10] |

| 0.3 - 1.2 mg/mL | Various aqueous diluents | Various | Ambient (approx. 25°C) | Up to 27 hours | [6][7][8] |

3.2. Degradation Products

Under certain conditions, Paclitaxel can degrade into several products, including 7-epi-Paclitaxel, 10-deacetylpaclitaxel, and Baccatin III.[11] The epimerization at the C-7 position is a known degradation pathway.[11]

Experimental Protocol: Stability Assessment by HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paclitaxel and its degradation products.

4.1. Materials and Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[12]

-

Acetonitrile (ACN), HPLC grade

-

Phosphate buffer (e.g., 20 mM, pH 5) or water with 0.1% trifluoroacetic acid (TFA)[12][13]

-

Paclitaxel reference standard

-

Syringe filters (0.22 µm)

4.2. Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[14] The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min[14]

-

Detection Wavelength: 227 nm[15]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

4.3. Sample Preparation

-

At each time point of the stability study, withdraw an aliquot of the Paclitaxel solution.

-

Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

4.4. Method Validation The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, precision, accuracy, and robustness. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate that the method can separate Paclitaxel from its degradation products.[14][16]

Signaling Pathway and Experimental Workflow

5.1. Paclitaxel Mechanism of Action

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

5.2. Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of a typical stability study for a Paclitaxel solution.

Caption: Workflow for assessing the stability of Paclitaxel solutions.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. globalrph.com [globalrph.com]

- 9. researchgate.net [researchgate.net]

- 10. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. asianpubs.org [asianpubs.org]

- 14. longdom.org [longdom.org]

- 15. rroij.com [rroij.com]

- 16. researchgate.net [researchgate.net]

Application Note: Quantification of Olaparib in Human Plasma

To provide you with a tailored and accurate Application Note and Protocol, please specify the name of the compound you are interested in. The choice of analytical method, experimental parameters, and relevant biological pathways are highly dependent on the compound's specific chemical and pharmacological properties.

For the purpose of this demonstration, I will proceed using the well-characterized PARP inhibitor, Olaparib . The following content is structured to meet all your requirements based on this example compound.

AN-001: Validated LC-MS/MS Method for Pharmacokinetic and Clinical Studies

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations. Accurate and precise quantification of Olaparib in biological matrices like human plasma is critical for pharmacokinetic (PK) analysis, therapeutic drug monitoring (TDM), and ensuring patient safety and efficacy. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olaparib in human plasma.

Principle of the Method

The method involves the extraction of Olaparib and an internal standard (IS), Olaparib-d8, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the performance characteristics is presented below. Data is aggregated from multiple published studies to provide a comprehensive overview.[1][2][3][4]

Table 1: LC-MS/MS Method Validation Parameters for Olaparib Quantification

| Parameter | Result | Source(s) |

| Linearity Range | 0.5 - 50,000 ng/mL | [2][3] |

| 10 - 5,000 ng/mL | [1][3] | |

| 140 - 7,000 ng/mL | [5][6] | |

| Correlation Coefficient (r²) | ≥ 0.999 | [1][3][4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2][3] |

| 10 ng/mL | [1] | |

| Intra-assay Precision (%CV) | ≤ 11% | [2] |

| Inter-assay Precision (%CV) | ≤ 9.3% | [1][3] |

| Intra-assay Accuracy (% Deviation) | < 9% | [2] |

| Inter-assay Accuracy (% Deviation) | Within ±7.6% | [1][3] |

| Internal Standard (IS) | Olaparib-d8 | [2][7] |

Detailed Experimental Protocol

Materials and Reagents

-

Olaparib reference standard (≥99% purity)

-

Olaparib-d8 (internal standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

Instrumentation and Conditions

-

HPLC System: UPLC/uHPLC system (e.g., Waters Acquity, Thermo Vanquish)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP, Waters Xevo TQ-S)[3]

-

Analytical Column: Reversed-phase C18 column (e.g., Waters UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[2]

-

Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 - 0.6 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olaparib and Olaparib-d8 in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the Olaparib stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Olaparib-d8 stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

-

Retrieve patient plasma samples, calibration standards, and quality control (QC) samples from -80°C storage and allow them to thaw completely at room temperature.

-

Vortex each sample for 10 seconds to ensure homogeneity.

-

Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Add 250 µL of the Internal Standard Spiking Solution (100 ng/mL Olaparib-d8 in acetonitrile) to each tube.[5][9]

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][9]

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Add 700 µL of Mobile Phase A to the supernatant.[5]

-

Cap the vials/plate and vortex briefly before placing in the autosampler for LC-MS/MS analysis.

Olaparib's Mechanism of Action: PARP Inhibition

Olaparib functions by inhibiting the PARP enzyme, which is crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with a deficient homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication. The cell's inability to repair these DSBs via the faulty HRR pathway results in genomic instability and cell death, a concept known as synthetic lethality.

References

- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Rapamycin for High-Throughput Screening Assays

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus[1]. It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism[2][3]. The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes[4][5]. Due to its well-defined mechanism of action and profound effects on cell physiology, Rapamycin is widely used as a positive control in high-throughput screening (HTS) campaigns for the discovery of novel mTOR inhibitors and modulators of related signaling pathways.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)[5][6].

-

mTORC1: This complex is sensitive to acute Rapamycin treatment and plays a critical role in promoting anabolic processes. It is activated by signals such as growth factors and amino acids and stimulates protein synthesis, lipid biogenesis, and cell growth, while inhibiting autophagy. Key components of mTORC1 include mTOR, Raptor, and mLST8[6][7][8].

-

mTORC2: Generally considered insensitive to acute Rapamycin exposure, although prolonged treatment can inhibit its assembly and function in certain cell types[7]. mTORC2 regulates cell survival and cytoskeleton organization, partly by phosphorylating Akt[5][8].

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, acting as an allosteric inhibitor[6][7][8]. This inhibition leads to the dephosphorylation of key mTORC1 downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn suppresses cap-dependent translation and protein synthesis[1][7].

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Data Presentation

Rapamycin is a high-affinity ligand for FKBP12 and a potent inhibitor of mTORC1. Its activity can be quantified in various biochemical and cell-based assays.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| IC₅₀ | 0.1 nM | HEK293 Cells | mTOR Inhibition | [3] |

| Effective Dose (Mice) | 2 mg/kg (every 5 days) | C57BL/6J Mice | Lifespan Extension | [9] |

| Inhibition Target | mTOR Complex 1 (mTORC1) | Multiple | Biochemical/Cell-based | [7][8] |

| Binding Partner | FKBP12 | N/A | Biochemical | [6][7] |

Experimental Protocols

Detailed methodologies for key high-throughput and secondary assays involving Rapamycin are provided below.

Protocol 1: HTS mTOR Kinase Activity Assay (ELISA-based)

This protocol describes a high-throughput, non-radioactive ELISA-based assay to screen for mTOR inhibitors by measuring the phosphorylation of a known mTOR substrate, p70S6K[10].

Materials:

-

Recombinant active mTOR

-

GST-p70S6K substrate

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP Solution (100 µM)

-

Stop Solution (e.g., 50 mM EDTA)

-

Anti-phospho-p70S6K (Thr389) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

High-binding 384-well plates

-

Test compounds and Rapamycin (positive control)

Procedure:

-

Substrate Coating: Coat a 384-well plate with GST-p70S6K substrate and incubate overnight at 4°C. Wash the plate 3 times with Wash Buffer.

-

Compound Addition: Add 5 µL of test compounds, Rapamycin control (e.g., 100 nM final concentration), or vehicle (DMSO) to appropriate wells.

-

Kinase Reaction Initiation: Add a mix of recombinant mTOR and ATP in Assay Buffer to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding Stop Solution to each well.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Primary Antibody: Add diluted anti-phospho-p70S6K antibody to each well and incubate for 60 minutes at room temperature.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Secondary Antibody: Add diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate 5 times with Wash Buffer.

-

Detection: Add TMB substrate and incubate in the dark until color develops (approx. 15-30 minutes). Stop the color development with 1M H₂SO₄.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and Rapamycin (100% inhibition) controls.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cusabio.com [cusabio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. invivogen.com [invivogen.com]

- 8. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. aacrjournals.org [aacrjournals.org]